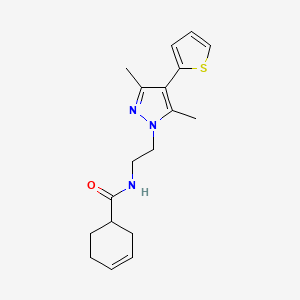

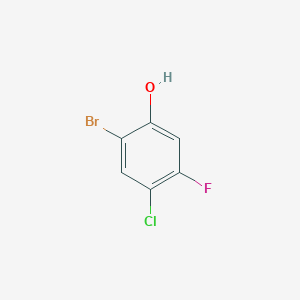

5-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “5-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)nicotinamide”, a similar compound, “5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides”, was synthesized via a Suzuki cross-coupling reaction of “5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide” with various aryl/heteroaryl boronic acids/pinacol esters .Applications De Recherche Scientifique

Antiprotozoal Activity

Research on compounds structurally related to "5-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)nicotinamide" has revealed their potential in antiprotozoal activity. For instance, studies on derivatives of nicotinamidine have shown significant in vitro and in vivo activity against Trypanosoma b.rhodesiense and P. falciparum, organisms responsible for diseases such as sleeping sickness and malaria, respectively. These compounds were synthesized through processes involving selective bromination, Suzuki coupling, and hydrogenation, indicating their potential in developing therapeutic agents against protozoal infections (Ismail et al., 2003).

Synthesis of Deuterium‐Labelled Compounds

The synthesis of deuterium-labelled compounds related to "this compound" has been reported, indicating their significance in pharmacokinetic studies. Such compounds enable the tracking of drug metabolism and distribution within biological systems, offering insights into the drug's behavior and its interactions at the molecular level (Ismail & Boykin, 2004).

Antimicrobial Activity

Compounds bearing similarity to the structure of "this compound" have been explored for their antimicrobial properties. Specifically, derivatives of nicotinamide have been synthesized and evaluated against various bacterial and fungal strains, showing promising antimicrobial activity. This suggests potential applications in developing new antimicrobial agents to combat resistant microbial strains (Patel & Shaikh, 2010).

Enzymatic Inhibition

The inhibition of nicotinamidase from Mycobacterium tuberculosis by related compounds has been studied, highlighting a potential mechanism for combating tuberculosis. Nicotinamidase plays a critical role in the NAD+ salvage pathway, essential for the bacterium's survival and virulence. Inhibitors of this enzyme could serve as a basis for developing novel therapeutic strategies against tuberculosis (Seiner et al., 2010).

Crystal Engineering and Thermodynamics

Studies on the crystal engineering and thermodynamics of compounds similar to "this compound" provide insights into their solid-state properties and interactions. Such research is crucial for understanding the compound's stability, solubility, and formulation strategies for pharmaceutical applications (Jarzembska et al., 2014).

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to interact with various proteins and enzymes in the body .

Mode of Action

The compound’s interaction with its targets and the resulting changes would depend on the specific biochemical properties of the compound and the target .

Biochemical Pathways

It’s worth noting that compounds with similar structures can influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

These properties would determine the bioavailability of the compound, influencing how much of the compound reaches its targets and how long it remains active in the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Without specific information on these aspects, it’s challenging to provide a detailed description of the compound’s effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized in the body .

Propriétés

IUPAC Name |

5-bromo-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN4O2/c16-12-5-11(6-17-7-12)15(21)20-8-13-14(19-3-2-18-13)10-1-4-22-9-10/h1-7,9H,8H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEAAAXXDVUZRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=NC=CN=C2CNC(=O)C3=CC(=CN=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(3-methylphenyl)acetamide](/img/structure/B2875761.png)

![{7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2875766.png)

![5-{[(4-isobutylphenyl)sulfonyl]amino}-N-methyl-2-piperazin-1-ylnicotinamide](/img/structure/B2875769.png)

![Methyl 6,11-dihydro-5H-benzo[a]carbazole-8-carboxylate](/img/structure/B2875773.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2875780.png)

![Tert-butyl N-[4,4-difluoro-1-(2-hydroxyethyl)cyclohexyl]carbamate](/img/structure/B2875782.png)

![4-(6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/no-structure.png)